3-(Benzylamino)hexanoic acid

Description

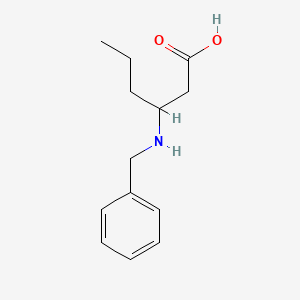

Structure

2D Structure

3D Structure

Properties

CAS No. |

93620-38-3 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

3-(benzylamino)hexanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-2-6-12(9-13(15)16)14-10-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3,(H,15,16) |

InChI Key |

JQKKEYCMOYWIOU-UHFFFAOYSA-N |

SMILES |

CCCC(CC(=O)O)NCC1=CC=CC=C1 |

Canonical SMILES |

CCCC(CC(=O)O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylamino Hexanoic Acid

Direct Synthetic Routes

Direct synthetic strategies offer efficient pathways to 3-(benzylamino)hexanoic acid, often by combining readily available precursors. These methods include reductive amination, versatile multicomponent reactions, and innovative photocatalytic transformations.

Reductive amination is a prominent method for synthesizing amines, which involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, this strategy typically involves the reaction of a suitable carbonyl-containing precursor, such as 3-oxohexanoic acid or its ester derivative, with benzylamine (B48309). The reaction proceeds in two main steps: the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine intermediate. This imine is subsequently reduced in situ to the target amine. wikipedia.orglibretexts.org

The choice of reducing agent is critical for the success of the reaction and for preventing side reactions. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the initial carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a widely employed technique. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Characteristics | Typical Conditions |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reductant; selective for imines over ketones/aldehydes. masterorganicchemistry.com | Weakly acidic conditions (pH ~6) to promote imine formation. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Less toxic alternative to NaBH₃CN; effective and mild. masterorganicchemistry.com | Aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" method; high efficiency. youtube.com | Hydrogen gas atmosphere, often at elevated pressure, in a suitable solvent like ethanol (B145695) or methanol. |

| Phenylsilane with Zn(OAc)₂ | Used for the reductive amination of carboxylic acids directly. nih.gov | Two-step, one-pot process involving initial amidation followed by zinc-catalyzed reduction. nih.gov |

A less common but powerful approach involves the direct reductive amination of carboxylic acids, which avoids the need to handle potentially unstable keto-acid precursors. nih.gov This can be accomplished using systems like phenylsilane, catalyzed by zinc acetate, which first mediates the formation of an amide, followed by its reduction. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer high efficiency and atom economy. The Ugi and Passerini reactions are cornerstone MCRs for generating amino acid derivatives.

The Ugi reaction is a four-component reaction (U-4CR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov A three-component variant (U-3CR) involves an aldehyde, an amine, and an isocyanide, often with an acid catalyst, where a solvent molecule like water participates in the final step. nih.gov To synthesize a β-amino acid derivative like this compound, a bifunctional substrate can be used, such as a keto-acid, which contains both the carbonyl and acid moieties required for the reaction. nih.gov For instance, the reaction of 3-oxohexanoic acid, benzylamine, and an isocyanide could potentially lead to a cyclic intermediate that can be hydrolyzed to the desired product.

The Passerini reaction is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgnih.gov While not a direct route to β-amino acids, its products can serve as versatile intermediates. For example, a Passerini reaction can be used to construct α-hydroxy-β-amino amides, which can be further processed. nih.gov The reaction is known for its high convergence and tolerance of a wide range of functional groups. acs.org

Table 2: Comparison of Ugi and Passerini Reactions

| Feature | Ugi Reaction | Passerini Reaction |

|---|---|---|

| Number of Components | Typically four (aldehyde/ketone, amine, carboxylic acid, isocyanide). nih.gov | Three (aldehyde/ketone, carboxylic acid, isocyanide). wikipedia.org |

| Primary Product | α-Acylamino Amide (Peptide-like structure). nih.gov | α-Acyloxy Amide. wikipedia.org |

| Key Intermediate | Nitrillium ion formed from the isocyanide and the iminium ion. nih.gov | Intermediate formed by nucleophilic attack of the isocyanide on the carbonyl. wikipedia.org |

| Applicability to β-Amino Acids | Can be adapted using bifunctional substrates (e.g., keto-acids) or through post-MCR transformations. nih.gov | Primarily generates α-hydroxy-β-amino acid precursors which require further synthetic steps. nih.gov |

Modern organic synthesis has seen the emergence of novel methods that offer alternative routes to complex molecules. While specific photocatalytic syntheses for this compound are not widely documented, general strategies for β-amino acid synthesis point to future possibilities.

Visible-light photoredox catalysis, for example, enables the generation of alkyl radicals under mild conditions for C-C bond formation. escholarship.org This approach has been used for the functionalization of strained rings like oxetanes and could potentially be adapted for C-N bond-forming reactions. escholarship.org Other novel strategies for β-amino acid synthesis include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines. illinois.edu These methods utilize simple building blocks and offer new disconnections for accessing β-amino acid structures, although they may require multi-step sequences and pre-functionalized starting materials. illinois.edu

Multicomponent Reaction (MCR) Approaches

Stereoselective and Enantioselective Synthesis

The synthesis of single-enantiomer β-amino acids is of significant interest due to their applications in pharmaceuticals and peptidomimetics. hilarispublisher.com Asymmetric catalysis provides the most direct route to these chiral molecules.

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of prochiral unsaturated substrates, such as enamines or β-amino acrylates, to form chiral amines. hilarispublisher.com To synthesize an enantiomerically pure form of this compound, a precursor like (Z)-3-(benzylamino)hex-2-enoic acid could be hydrogenated using a chiral transition metal catalyst.

The catalysts are typically complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands, such as DuPHOS or PhTRAP. researchgate.netnih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydrogen addition to one face of the double bond, leading to a preponderance of one enantiomer in the product. nih.gov The efficiency and enantioselectivity of the reaction are highly dependent on the choice of catalyst, substrate, and reaction conditions.

Table 3: Examples of Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand Example | Typical Substrates | Key Features |

|---|---|---|---|

| Rhodium-based | Me-DuPHOS | Enamides, β-acylamino acrylates. researchgate.net | High enantioselectivity for a range of unsaturated amino acid precursors. researchgate.net |

| Ruthenium-based | PhTRAP | Imines, enamines. nih.gov | Effective for the reduction of C=N bonds, often used in the presence of an acylating agent to protect the amine product. nih.gov |

| Iridium-based | Various chiral ligands | Heteroaromatic compounds. dicp.ac.cn | Can be used for the hydrogenation of challenging substrates, sometimes requiring an activator. dicp.ac.cn |

Chiral Auxiliary and Ligand-Mediated Synthesis

The asymmetric synthesis of β-amino acids often employs chiral auxiliaries to control stereochemistry during carbon-carbon bond formation. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.

One common strategy involves the use of chiral oxazolidinones, as popularized by Evans. In a typical sequence, an achiral precursor is attached to the chiral auxiliary. The resulting adduct then undergoes a stereoselective reaction, such as alkylation or conjugate addition, where the steric bulk of the auxiliary directs the approach of the reagent from a specific face. For the synthesis of a compound like this compound, this could involve the conjugate addition of a benzylamine equivalent to an α,β-unsaturated ester bearing a chiral auxiliary.

Another powerful chiral auxiliary is pseudoephedrine. When a carboxylic acid is converted to a pseudoephedrine amide, the α-proton can be selectively removed to form a chiral enolate. Subsequent alkylation of this enolate proceeds with high diastereoselectivity, controlled by the stereochemistry of the pseudoephedrine auxiliary. While this method is more commonly used for α-alkylation, modifications can be envisioned for β-functionalization.

Ligand-mediated synthesis offers an alternative approach where a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds can be rendered enantioselective by using a chiral ligand. This method allows for the direct introduction of an amino group at the β-position of a carbonyl compound, which can be a precursor to the target molecule. The choice of ligand is crucial for controlling the regioselectivity of the hydrocupration step, enabling the formation of the desired β-amino acid derivative.

| Chiral Auxiliary/Ligand | General Application in β-Amino Acid Synthesis | Potential for this compound |

| Oxazolidinones | Diastereoselective conjugate addition of amines to α,β-unsaturated imides. | Conjugate addition of benzylamine to a hexenoyl derivative attached to the auxiliary. |

| Pseudoephedrine | Diastereoselective alkylation of chiral amides. | Adaptation for β-functionalization through conjugate addition or other strategies. |

| Chiral Phosphine Ligands | Enantioselective metal-catalyzed reactions, such as hydrogenation or hydroamination. | Copper-catalyzed enantioselective hydroamination of an appropriate hexenoate derivative. |

Chemoenzymatic Resolution Techniques

Chemoenzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes to separate a racemic mixture. Lipases are particularly versatile enzymes for this purpose and are widely used in the resolution of amino acids and their derivatives.

Kinetic resolution involves the enzyme-catalyzed transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, this could be achieved by the lipase-catalyzed hydrolysis of a racemic ester of the acid. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the product acid. For example, Candida antarctica lipase (B570770) B (CALB) is known to catalyze the enantioselective N-acylation of amines and the hydrolysis of esters, making it a suitable candidate for the resolution of derivatives of this compound.

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR combines the enzymatic resolution with an in-situ racemization of the starting material. This is often achieved using a metal catalyst that facilitates the continuous interconversion of the enantiomers of the substrate. As the enzyme selectively reacts with one enantiomer, the equilibrium of the racemization is shifted, ultimately leading to a high yield of the desired enantiomerically pure product. This approach could be applied to an ester of this compound in the presence of a suitable lipase and a racemization catalyst.

| Enzyme | Technique | Substrate | Potential Outcome for this compound |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic ester of this compound | Enantioselective hydrolysis to yield one enantiomer of the acid and the unreacted ester of the opposite configuration. |

| Pseudomonas cepacia Lipase (PSL) | Kinetic Resolution | Racemic N-acylated this compound ester | Enantioselective hydrolysis or transesterification. |

| Various Lipases with a Racemization Catalyst | Dynamic Kinetic Resolution | Racemic ester of this compound | High-yield synthesis of a single enantiomer of an acylated derivative. |

Synthesis of Precursors and Functionalized Intermediates

The synthesis of this compound relies on the availability of suitable precursors and functionalized intermediates. A key precursor is ethyl 3-oxohexanoate (B1246410). This β-keto ester can be synthesized through various methods, including the Claisen condensation of ethyl butyrate (B1204436) with ethyl acetate.

A common and effective method for introducing the benzylamino group is through reductive amination. In this two-step, one-pot reaction, the ketone of ethyl 3-oxohexanoate first condenses with benzylamine to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to afford ethyl 3-(benzylamino)hexanoate. A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. The resulting ethyl 3-(benzylamino)hexanoate can then be hydrolyzed to yield the final product, this compound.

Another route to a key intermediate, 3-aminohexanoic acid, involves the Hofmann rearrangement of adipamic acid, which can be derived from adipic acid. The resulting 3-aminohexanoic acid can then be N-benzylated to give the target compound.

| Precursor/Intermediate | Synthetic Method | Reagents | Product |

| Ethyl 3-oxohexanoate | Claisen Condensation | Ethyl butyrate, ethyl acetate, sodium ethoxide | Ethyl 3-oxohexanoate |

| Ethyl 3-(benzylamino)hexanoate | Reductive Amination | Ethyl 3-oxohexanoate, benzylamine, NaBH₃CN or H₂/Pd-C | Ethyl 3-(benzylamino)hexanoate |

| 3-Aminohexanoic acid | Hofmann Rearrangement | Adipamic acid, Br₂, NaOH | 3-Aminohexanoic acid |

| This compound | Hydrolysis | Ethyl 3-(benzylamino)hexanoate, NaOH or HCl | This compound |

| This compound | N-Benzylation | 3-Aminohexanoic acid, benzaldehyde, reducing agent | This compound |

Chemical Transformations and Derivatization Strategies of 3 Benzylamino Hexanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, with esterification and amidation being the most common transformations.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a widely used approach. This reaction is typically carried out by heating the carboxylic acid and an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus.

| Reactant Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |

| Methanol | H₂SO₄ | Reflux | Methyl 3-(benzylamino)hexanoate | High |

| Ethanol (B145695) | TsOH | Reflux, Dean-Stark | Ethyl 3-(benzylamino)hexanoate | High |

| Isopropanol | H₂SO₄ | Reflux | Isopropyl 3-(benzylamino)hexanoate | Moderate |

Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are typically employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to suppress side reactions and improve yields.

| Amine | Coupling Reagent | Additive | Solvent | Product |

| Aniline | DCC | HOBt | Dichloromethane (B109758) (DCM) | N-phenyl-3-(benzylamino)hexanamide |

| Benzylamine (B48309) | EDC | HOBt | Dimethylformamide (DMF) | N,3-dibenzylaminohexanamide |

| Morpholine | HATU | DIPEA | DMF | 3-(Benzylamino)-1-(morpholino)hexan-1-one |

This table illustrates common conditions for amide bond formation. Specific examples for 3-(benzylamino)hexanoic acid would require dedicated synthetic studies.

Transformations of the Amine Functionality

The secondary amine in this compound is nucleophilic and can undergo various transformations, most notably N-alkylation and N-acylation.

N-Alkylation: Introduction of an additional alkyl group on the nitrogen atom can be achieved by reaction with an alkyl halide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct. The reactivity of the alkyl halide (iodide > bromide > chloride) and the steric hindrance around the amine and the alkylating agent will influence the reaction conditions and outcomes.

N-Acylation: The amine can also be acylated to form an N-acyl derivative. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. This transformation converts the basic amine into a neutral amide functionality.

Modifications of the Benzyl (B1604629) Substituent

The benzyl group offers two main sites for chemical modification: the benzylic position and the aromatic ring.

Reactions at the Benzylic Position: The carbon atom attached to both the nitrogen and the phenyl ring is known as the benzylic position. This position is activated towards certain reactions. For instance, benzylic C-H bonds can undergo free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. Furthermore, strong oxidizing agents like potassium permanganate (B83412) can cleave the benzyl group to afford a carboxylic acid, though in the case of this compound, this would likely lead to complex product mixtures due to the presence of other reactive sites.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The benzylamino group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the point of attachment to the alkyl chain. Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation (using an alkyl or acyl halide and a Lewis acid catalyst). The specific conditions for these reactions would need to be carefully chosen to avoid side reactions with the other functional groups in the molecule.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-((4-nitrobenzyl)amino)hexanoic acid and 3-((2-nitrobenzyl)amino)hexanoic acid |

| Bromination | Br₂, FeBr₃ | 3-((4-bromobenzyl)amino)hexanoic acid and 3-((2-bromobenzyl)amino)hexanoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-((4-acetylbenzyl)amino)hexanoic acid and 3-((2-acetylbenzyl)amino)hexanoic acid |

This table provides expected products based on the directing effects of the benzylamino group. The actual product distribution may vary depending on reaction conditions.

Role in Advanced Organic Synthesis and Scaffold Development

Utilization as a Key Synthetic Intermediate

As a synthetic intermediate, 3-(benzylamino)hexanoic acid offers a versatile scaffold for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. The presence of the amino and carboxylic acid groups allows for intramolecular cyclization reactions to form lactams, a common structural motif in many bioactive molecules. For instance, derivatives of β-amino acids can undergo cyclization to form β-lactams, which are the core structures of penicillin and cephalosporin (B10832234) antibiotics. While specific examples detailing the direct cyclization of this compound into a caprolactam structure are not extensively documented in readily available literature, the fundamental principles of β-amino acid chemistry support its potential as a precursor to substituted piperidin-2-ones (valerolactams) and other nitrogen-containing heterocycles. The benzyl (B1604629) group on the nitrogen atom can also serve as a protecting group, which can be removed at a later synthetic stage to allow for further functionalization of the amine.

Contribution to the Synthesis of Complex Molecular Architectures

The synthesis of complex molecules, such as natural products and their analogues, often relies on the strategic use of chiral building blocks to construct stereochemically rich structures. While direct applications of this compound in the total synthesis of specific complex natural products are not prominently reported, its structural motif is relevant to the synthesis of alkaloids and other nitrogen-containing natural products. For example, piperidine (B6355638) alkaloids, a large and diverse class of natural products, often contain substituted piperidine rings that could conceptually be derived from precursors like this compound. The synthesis of such complex architectures often involves multi-step sequences where the strategic introduction of a β-amino acid fragment can be crucial for building the desired molecular framework.

Design of Structurally Diverse Analogues for Chemical Exploration

The development of new therapeutic agents often involves the synthesis and biological evaluation of a wide range of structural analogues of a lead compound. This process, known as structure-activity relationship (SAR) studies, helps in identifying the key structural features responsible for the desired biological activity. This compound provides a template for the design of structurally diverse analogues for chemical exploration. Modifications can be readily made at several positions:

The Benzyl Group: Substitution on the aromatic ring of the benzyl group can modulate electronic and steric properties, influencing binding interactions with biological targets.

The Hexanoic Acid Chain: The length and branching of the alkyl chain can be varied to explore the impact of lipophilicity and conformational flexibility.

The Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other functional groups to alter the compound's pharmacokinetic properties.

The Amine: The benzyl group can be replaced with other substituents to explore different steric and electronic effects.

The systematic synthesis of such analogues allows for a comprehensive exploration of the chemical space around the this compound scaffold, which is a critical step in the drug discovery process.

Building Block in Multicomponent Reaction Libraries

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are particularly well-suited for the rapid generation of large and diverse libraries of compounds for high-throughput screening. As a bifunctional molecule, this compound is an attractive building block for MCRs.

For example, in the Ugi four-component reaction (U-4CR) , an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a α-acylamino-carboxamide. This compound can serve as both the amine and the carboxylic acid component in an intramolecular Ugi reaction, or as the carboxylic acid component in an intermolecular reaction. This would allow for the introduction of multiple points of diversity into the final product, leading to the creation of a library of structurally diverse molecules.

Similarly, in the Passerini three-component reaction , an aldehyde or ketone, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. This compound can be utilized as the carboxylic acid component, enabling the synthesis of a variety of ester derivatives.

The use of this compound and its derivatives in MCRs facilitates the principles of diversity-oriented synthesis, aiming to populate chemical space with novel and diverse molecular scaffolds for the discovery of new bioactive compounds.

Q & A

Q. What synthetic routes are recommended for 3-(Benzylamino)hexanoic acid in laboratory settings?

A common approach involves coupling benzylamine derivatives with hexanoic acid precursors. For example, reductive amination of 3-ketohexanoic acid with benzylamine under catalytic hydrogenation conditions (e.g., Pd/C or PtO₂) can yield the target compound. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is advised to achieve high purity (>95%) . Characterization should include NMR (¹H/¹³C), FT-IR for amine and carboxylic acid group validation, and HPLC for purity assessment.

Q. How can researchers optimize purification of this compound to minimize byproducts?

Byproducts often arise from incomplete amination or oxidation. To mitigate this:

- Use anhydrous conditions during synthesis to prevent hydrolysis of intermediates.

- Employ ion-exchange chromatography (e.g., Dowex resin) to separate unreacted benzylamine and acidic byproducts .

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and adjust reaction time/temperature dynamically .

Q. What analytical techniques are critical for validating the structure of this compound?

- NMR Spectroscopy : Confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and hexanoic acid backbone (δ 1.2–2.4 ppm aliphatic protons) .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 222.1497 (C₁₃H₁₉NO₂).

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Discrepancies may stem from impurities, stereochemical variations, or assay conditions. To address this:

- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Validate compound purity using orthogonal methods (e.g., GC-MS for volatile impurities, ICP-MS for metal contaminants) .

- Conduct enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) to assess stereospecific effects .

Q. What experimental designs are suitable for studying the metabolic stability of this compound in vitro?

- Hepatocyte Incubations : Use primary human hepatocytes (1 × 10⁶ cells/mL) with LC-MS/MS to monitor parent compound depletion over 120 minutes .

- Microsomal Stability Assays : Measure t₁/₂ in liver microsomes (0.5 mg protein/mL) with NADPH cofactor. Include controls for non-enzymatic degradation .

- Metabolite ID : Employ high-resolution mass spectrometry (HRMS) and stable isotope tracing (e.g., ¹³C-labeled analogs) to detect oxidative metabolites (e.g., hydroxylation at the hexanoic acid chain) .

Q. How can computational modeling guide the optimization of this compound for target binding?

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., GABA receptors). Focus on hydrogen bonding between the carboxylic acid group and Arg/Lys residues .

- QSAR Studies : Corlate logP values (experimental or calculated) with permeability data (e.g., Caco-2 assays) to balance hydrophobicity and solubility .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal per local regulations .

Q. How should researchers address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.